REACTION_CXSMILES
|
[OH:1][C:2]1[CH:14]=[CH:13][C:5]2[S:6][C:7]([S:9](=[O:12])(=[O:11])[NH2:10])=[CH:8][C:4]=2[CH:3]=1.COC(OC)N(C)C.[Cl:23]N1C(=O)CCC1=O>CC#N>[Cl:23][C:3]1[C:4]2[CH:8]=[C:7]([S:9](=[O:11])(=[O:12])[NH2:10])[S:6][C:5]=2[CH:13]=[CH:14][C:2]=1[OH:1]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
OC1=CC2=C(SC(=C2)S(N)(=O)=O)C=C1
|
Name
|
|
Quantity
|
1.75 mL
|
Type
|
reactant
|
Smiles
|
COC(N(C)C)OC
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Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
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CC#N
|
Name
|
sulfonamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.91 g
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
175 mg
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to precipitate
|
Type
|
WAIT
|
Details
|
After 10 minutes
|
Duration
|
10 min
|
Type
|
DISSOLUTION
|
Details
|
this was redissolved by the addition of CH3CN (65 ml)
|
Type
|
WAIT
|
Details
|
After 2 days
|
Duration
|
2 d
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for another 3 days
|
Duration
|
3 d
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residual solid was triturated with H2O (100 ml)
|
Type
|
CUSTOM
|
Details
|
collected
|
Type
|
TEMPERATURE
|
Details
|
heated on the steam bath for 61/2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
The resulting solid was extracted into ethyl acetate
|
Type
|
CUSTOM
|
Details
|
Evaporation of the
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
EXTRACTION
|
Details
|
extract under reduced pressure
|
Type
|
WAIT
|
Details
|
left 3.1 g (90%) of 4-chloro-5-hydroxy-2-sulfamoylbenzo[ b]thiophene, m.p. 198°-201° C
|
Type
|
CUSTOM
|
Details
|
Recrystallization from H2O
|
Type
|
CUSTOM
|
Details
|
gave 2.6 g, m.p. 203°-205° C.
|
Reaction Time |
5 min |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=CC=2SC(=CC21)S(N)(=O)=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |